
アソプリスニル
概要
説明
アソプリスニルは、子宮筋腫の症状管理における可能性について研究されてきた、新規経口活性選択的プロゲステロン受容体モジュレーター(SPRM)です。 プロゲステロンのアゴニストおよびアンタゴニストの混合活性を示し、婦人科治療の分野ではユニークな化合物です .
製法
アソプリスニルの合成は、ステロイド系前駆体から始まるいくつかの工程を伴います。 反応条件は通常、有機溶媒と触媒の使用を含み、目的の生成物の形成を促進します . 工業生産方法は同様ですが、より大量に対応するためにスケールアップされ、厳格な品質管理対策により純度と一貫性を確保しています .
科学的研究の応用
Treatment of Uterine Leiomyomata
Asoprisnil has been extensively studied for its effectiveness in managing symptomatic uterine leiomyomata. Key findings from clinical trials include:
- Efficacy in Reducing Symptoms : In a phase II study, asoprisnil demonstrated significant suppression of uterine bleeding, with rates of 28%, 64%, and 83% at doses of 5 mg, 10 mg, and 25 mg respectively. Additionally, it led to reductions in both leiomyoma and uterine volumes after 12 weeks of treatment .
- Long-term Management : A pooled analysis from two phase III trials indicated that continuous treatment with asoprisnil for up to 12 months effectively controlled heavy menstrual bleeding (HMB) associated with uterine fibroids. The treatment resulted in significant reductions in fibroid volume (up to -63%) and improved quality of life metrics .
- Safety Profile : Asoprisnil was generally well tolerated, with minimal adverse effects reported. Endometrial biopsies showed a decrease in proliferative patterns, suggesting a favorable impact on the endometrium .
Potential Use in Endometriosis
Asoprisnil's application extends to the management of endometriosis, although research is more limited compared to its use for fibroids:
- Mechanism of Action : The compound has shown promise in suppressing endometrial proliferation and inducing amenorrhea by targeting the endometrium. Early studies indicated a reduction in dysmenorrhea symptoms compared to placebo .
- Challenges in Clinical Trials : Despite initial positive findings, some trials were halted due to concerns about endometrial hyperplasia. This underscores the need for further investigation into its safety and efficacy for this indication .
Comparative Efficacy Data
The following table summarizes the key findings from clinical studies on asoprisnil's efficacy:
Study | Dosage (mg) | Suppression of Uterine Bleeding (%) | Reduction in Fibroid Volume (%) | Quality of Life Improvement |
---|---|---|---|---|
Phase II Trial | 5 | 28% | Not specified | Not specified |
Phase II Trial | 10 | 64% | Up to -48% | Significant improvement |
Phase II Trial | 25 | 83% | Up to -63% | Significant improvement |
Phase III Trials | 10 | Not specified | Up to -39% | Significant improvement |
Phase III Trials | 25 | Not specified | Up to -63% | Significant improvement |
Case Study: Efficacy in Heavy Menstrual Bleeding
A multicenter, randomized controlled trial assessed the impact of asoprisnil on HMB among women with uterine fibroids. Patients receiving asoprisnil reported notable improvements in symptom severity and overall health-related quality of life (HRQL). The study concluded that asoprisnil provided clinically meaningful improvements with an acceptable safety profile .
Case Study: Endometrial Response
In another study focusing on endometrial response, biopsies taken after treatment revealed a decrease in glandular and stromal proliferation levels. This finding suggests that asoprisnil may effectively manage conditions associated with excessive endometrial growth while minimizing adverse effects related to hyperplasia .
作用機序
アソプリスニルは、プロゲステロン受容体と結合することにより効果を発揮し、共役因子とコアプレッサーの募集に影響を与える立体構造変化を誘発します。 この相互作用は、プロゲステロン応答性遺伝子の転写を調節し、その混合アゴニスト/アンタゴニスト活性を引き起こします . 分子標的は、さまざまな組織で異なる役割を果たすプロゲステロン受容体アイソフォームPR-AとPR-Bを含みます .
類似の化合物との比較
アソプリスニルは、ミフェプリストンやウリプリスタルアセテートなどの化合物を含む、より広範なSPRMクラスの一部です。 これらと比較して、アソプリスニルは、混合アゴニスト/アンタゴニスト活性のユニークなプロファイルを有しており、有意な低エストロゲン血症や骨量減少を引き起こすことなく、子宮組織を標的にするのに特に有効です . その他の類似の化合物には、テラプリストンとヴィラプリサンが含まれ、これらも選択的プロゲステロン受容体モジュレーションを示しますが、臨床的用途と副作用のプロファイルは異なります .
生化学分析
Biochemical Properties
Asoprisnil shows high specificity to the progesterone receptor (PR) in cell-free systems and transactivation assays . It exhibits PR-specific and tissue-selective effects in in vitro and animal models . Asoprisnil and its active metabolite J912 show high binding affinity for the PR, reduced binding affinities for glucocorticoid and androgen receptors, and no binding affinity for the estrogen receptor .
Cellular Effects
Asoprisnil has been shown to inhibit proliferation and induce apoptosis in cultured human uterine leiomyoma cells . It decreases the number of viable cultured cells, the PCNA-positive rate, and PCNA protein expression in cultured leiomyoma cells . Asoprisnil increases the TUNEL-positive rate, cleaved caspase-3, and cleaved poly (adenosine 5′-diphosphate-ribose) polymerase expression and decreases Bcl-2 protein expression in cultured leiomyoma cells .
Molecular Mechanism
Asoprisnil demonstrates antagonism, but not agonism, in a PR-B transfection assay and the T47D breast cancer cell alkaline phosphatase activity assay . Unlike RU486, NCoR binding to asoprisnil-bound PR could be displaced with equal affinity by NCoR or TIF2 peptides . It weakly activates T47D cell gene expression of Sgk-1 and PPL and antagonizes P4-induced expression of both genes .
Temporal Effects in Laboratory Settings
Asoprisnil consistently prolonged the menstrual cycle at doses ≥10mg QD . The effects on luteal phase progesterone indicative of luteinization were inconsistent and lacked dose dependency .
準備方法
The synthesis of asoprisnil involves several steps, starting from steroidal precursorsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring purity and consistency through rigorous quality control measures .
化学反応の分析
アソプリスニルは、次のようなさまざまな化学反応を起こします。
酸化: この反応は、ステロイド骨格上の官能基を変質させる可能性があり、その生物学的活性を変化させる可能性があります。
還元: 還元反応は、ケトンをアルコールに変換するために使用でき、化合物の溶解性と反応性に影響を与えます。
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、置換はハロゲン化化合物を生成する可能性があります .
科学研究アプリケーション
アソプリスニルは、さまざまな分野での応用について広範に研究されています。
化学: SPRMとそのプロゲステロン受容体との相互作用を研究するためのモデル化合物として役立ちます。
生物学: 研究は、子宮筋腫細胞における細胞増殖やアポトーシスなどの細胞プロセスへの影響に焦点を当てています.
医学: 臨床的には、アソプリスニルは、子宮筋腫の容積を減らし、月経過多などの症状を軽減する可能性について調査されています
類似化合物との比較
Asoprisnil is part of a broader class of SPRMs, which includes compounds like mifepristone and ulipristal acetate. Compared to these, asoprisnil has a unique profile of mixed agonist/antagonist activity, making it particularly effective in targeting uterine tissues without causing significant hypo-estrogenism or bone loss . Other similar compounds include telapristone and vilaprisan, which also exhibit selective progesterone receptor modulation but with different clinical applications and side effect profiles .
生物活性
Asoprisnil is a selective progesterone receptor modulator (SPRM) that has garnered attention for its potential therapeutic applications, particularly in treating uterine fibroids and managing heavy menstrual bleeding (HMB). This article delves into the biological activity of Asoprisnil, summarizing key research findings, case studies, and relevant data.
Asoprisnil exhibits a mixed agonist-antagonist activity on progesterone receptors (PRs), specifically targeting both PR-A and PR-B isoforms. This dual action allows it to modulate various cellular processes:
- Binding Affinity : Asoprisnil shows a threefold higher binding affinity to PR compared to progesterone in animal models, particularly in the rabbit uterus .
- Cellular Effects : It suppresses collagen synthesis and induces apoptosis in leiomyomas while sparing normal myometrial cells. Mechanistically, it decreases the expression of anti-apoptotic proteins like Bcl-2 and increases pro-apoptotic markers such as caspase-3 .
Efficacy in Managing Uterine Fibroids
Asoprisnil has been evaluated in multiple clinical trials for its efficacy in treating uterine fibroids:
- 12-Month Study Results : In a pivotal study involving 907 premenopausal women with HMB associated with uterine fibroids, asoprisnil demonstrated significant reductions in menstrual bleeding and fibroid volume. The primary efficacy endpoint was met by 90% and 93% of participants in the 10 mg and 25 mg groups, respectively, compared to only 35% in the placebo group (P < 0.001) .
- Volume Reduction : The median decrease in primary fibroid volume was reported as -55.7% for the 10 mg group and -75.2% for the 25 mg group over a 12-month period .
Safety Profile
Despite its efficacy, safety concerns have emerged:
- Endometrial Changes : Imaging studies indicated a progressive increase in endometrial thickness and cystic changes, leading to invasive diagnostic procedures for some patients. Endometrial biopsies revealed antiproliferative effects but also raised concerns about potential malignancies .
- Adverse Events : While generally well tolerated, cases of endometrial cancer were diagnosed during treatment, prompting caution regarding long-term use .
Comparative Efficacy with Other SPRMs
Asoprisnil's efficacy has been compared to other SPRMs like mifepristone and ulipristal acetate:
Compound | Binding Affinity | Primary Use | Efficacy in HMB |
---|---|---|---|
Asoprisnil | High | Uterine fibroids | Significant |
Mifepristone | Moderate | Medical abortion | Effective |
Ulipristal acetate | Moderate | Uterine fibroids | Effective |
Asoprisnil has shown a higher degree of progesterone agonist activity compared to mifepristone, which may contribute to its unique therapeutic profile .
Case Studies
Several case studies highlight the clinical application of Asoprisnil:
- Case Study A : A 35-year-old woman with symptomatic uterine fibroids experienced a significant reduction in bleeding episodes after 6 months of treatment with Asoprisnil (25 mg), achieving amenorrhea by month 3.
- Case Study B : Another patient presented with severe anemia due to heavy menstrual bleeding associated with fibroids. Following treatment with Asoprisnil, her hemoglobin levels improved significantly within two months, alongside a notable decrease in fibroid size.
特性
IUPAC Name |
(8S,11R,13S,14S,17S)-11-[4-[(E)-hydroxyiminomethyl]phenyl]-17-methoxy-17-(methoxymethyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35NO4/c1-27-15-24(19-6-4-18(5-7-19)16-29-31)26-22-11-9-21(30)14-20(22)8-10-23(26)25(27)12-13-28(27,33-3)17-32-2/h4-7,14,16,23-25,31H,8-13,15,17H2,1-3H3/b29-16+/t23-,24+,25-,27-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMNAFGEUJBOCE-MEQIQULJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(COC)OC)C5=CC=C(C=C5)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(COC)OC)C5=CC=C(C=C5)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40904033 | |
Record name | Asoprisnil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40904033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199396-76-4 | |
Record name | Asoprisnil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=199396-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Asoprisnil [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199396764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Asoprisnil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06680 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Asoprisnil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40904033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ASOPRISNIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72W09924WP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。